![molecular formula C19H27FN2O2 B5416506 4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine](/img/structure/B5416506.png)
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)morpholine, commonly known as FPEPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEPM belongs to the class of morpholine derivatives and is known for its unique chemical structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of FPEPM is not fully understood. However, studies have shown that FPEPM can interact with various receptors such as dopamine receptors, sigma receptors, and NMDA receptors. FPEPM has been shown to have a high affinity for these receptors, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
FPEPM has been shown to have various biochemical and physiological effects. In neuroscience, FPEPM has been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, which can improve cognitive function. In oncology, FPEPM has been shown to induce apoptosis and inhibit angiogenesis, which can inhibit tumor growth. In immunology, FPEPM has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
FPEPM has several advantages for lab experiments. It is easy to synthesize, has high purity, and has a unique chemical structure that makes it an attractive candidate for drug development. However, FPEPM also has some limitations. It has a short half-life, which may limit its therapeutic efficacy. Additionally, FPEPM may have off-target effects, which may limit its specificity.
Orientations Futures
There are several future directions for FPEPM research. In neuroscience, future studies can focus on the potential therapeutic applications of FPEPM in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, future studies can focus on optimizing the dosage and administration of FPEPM to improve its anticancer efficacy. In immunology, future studies can focus on the potential use of FPEPM in treating autoimmune diseases. Additionally, future studies can focus on developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
Conclusion:
FPEPM is a chemical compound with unique chemical structure and potential therapeutic applications. The synthesis method of FPEPM is simple and efficient, and FPEPM has been extensively studied for its potential therapeutic applications in various fields. Although the mechanism of action of FPEPM is not fully understood, studies have shown that it can interact with various receptors and have various biochemical and physiological effects. FPEPM has several advantages for lab experiments, but also has some limitations. Future studies can focus on optimizing the therapeutic efficacy of FPEPM and developing FPEPM derivatives with improved pharmacokinetic properties and specificity.
Méthodes De Synthèse
FPEPM can be synthesized using various methods. One of the most commonly used methods is the one-pot synthesis method, which involves the reaction of 4-fluorophenylethylamine with 1-piperidinyl-2-chloroethanone followed by the reaction with morpholine. This method is simple, efficient, and yields high purity FPEPM.
Applications De Recherche Scientifique
FPEPM has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, FPEPM has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, FPEPM has been shown to inhibit tumor growth and can be used as an anticancer agent. In immunology, FPEPM has been shown to modulate the immune system and can be used to treat autoimmune diseases.
Propriétés
IUPAC Name |
1-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c20-18-7-5-16(6-8-18)3-4-17-2-1-9-22(14-17)19(23)15-21-10-12-24-13-11-21/h5-8,17H,1-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJQVHFEGLPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCOCC2)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B5416423.png)

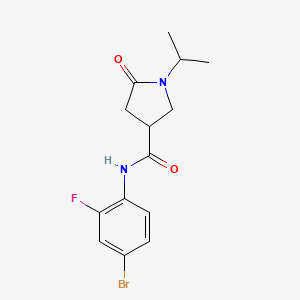
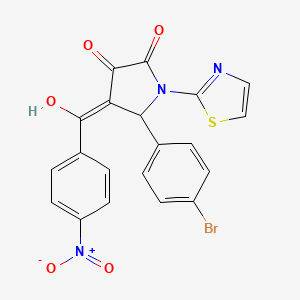
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5416460.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-methylbenzamide](/img/structure/B5416468.png)
![allyl 5-[4-(acetyloxy)phenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416481.png)
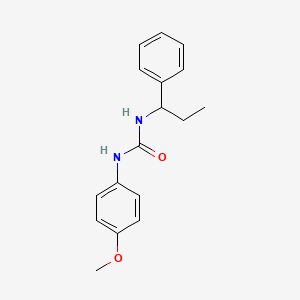
![N'-[1-(4-biphenylyl)ethylidene]-4-hydroxybenzohydrazide](/img/structure/B5416496.png)
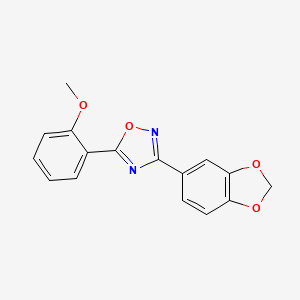
![1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5416504.png)
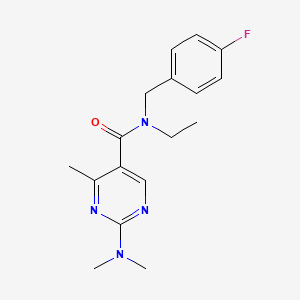
![2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5416528.png)
![ethyl 2-(4-methoxy-3-nitrobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5416536.png)